molecular formula C29H44O3 B14118652 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate

3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate

Cat. No.: B14118652
M. Wt: 440.7 g/mol
InChI Key: TXHUMRBWIWWBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol undecylate is a synthetic estrogen ester, specifically the undecanoate ester of estradiol. It is a long-acting prodrug of estradiol, which means it is converted into estradiol in the body. Estradiol undecylate has been used in hormone therapy, particularly for transgender women and in the treatment of prostate cancer in men .

Preparation Methods

Estradiol undecylate is synthesized through the esterification of estradiol with undecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Estradiol undecylate undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are estradiol, estrone, and their respective derivatives .

Scientific Research Applications

Estradiol undecylate has been extensively studied for its applications in various fields:

Mechanism of Action

Estradiol undecylate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the receptor and modulates the expression of specific genes, leading to the physiological effects of estrogen .

Comparison with Similar Compounds

Estradiol undecylate is similar to other estradiol esters, such as estradiol valerate, estradiol cypionate, and estradiol enanthate. it has a longer duration of action due to the longer undecanoate ester chain. This makes it particularly useful for long-acting injectable formulations .

Similar Compounds

Estradiol undecylate’s unique long-acting properties make it a valuable compound in hormone therapy, providing sustained estrogen levels with less frequent dosing.

Properties

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUMRBWIWWBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859822
Record name 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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